3-Acrylamido-3-methylbutyric acid
Overview
Description
3-Acrylamido-3-methylbutyric acid is an organic compound with the molecular formula C8H13NO3 and a molecular weight of 171.2 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by its acrylamide and butyric acid functional groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
3-Acrylamido-3-methylbutyric acid, also known as 3-Acrylamido-3-methylbutanoic acid, is primarily used as a monomer in the synthesis of polymers . The compound’s primary targets are therefore the polymer chains it helps to form. These polymers can be used in a variety of applications, including the production of medical bandages, biosensors, and hydrogel lenses .
Mode of Action
The compound interacts with its targets (the polymer chains) through a process known as polymerization . In this process, multiple molecules of this compound combine to form a larger molecule, or polymer . The resulting changes include the formation of long-chain molecules with enhanced properties such as flexibility, durability, and absorbency .
Biochemical Pathways
It is known that the compound is involved in the polymerization process, which is a key pathway in materials science and engineering .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of polymers with desirable properties . These polymers can be used in various applications, including the production of medical bandages, biosensors, and hydrogel lenses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the polymerization process can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound should be stored at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
3-Acrylamido-3-methylbutyric acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its polymerization properties and applications in material science . The compound can form hydrogels, which are used in medical applications such as wound dressings and biosensors . These interactions are primarily based on the compound’s ability to form stable bonds with other molecules, enhancing their stability and functionality.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been shown to inhibit the agglutination of erythrocytes by the influenza A virus, highlighting its potential in antiviral applications . Additionally, the compound’s ability to form hydrogels can affect cellular adhesion and proliferation, making it useful in tissue engineering and regenerative medicine.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with proteins and enzymes, altering their structure and function . This can lead to the inhibition of specific enzymatic activities or the activation of signaling pathways that regulate gene expression. These molecular interactions are crucial for the compound’s role in various biochemical and biomedical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the thermal stability of hydrogels formed by this compound can be enhanced by incorporating nanoclay, which increases the glass transition temperature and storage modulus . This indicates that the compound’s effects can be modulated by altering its formulation and environmental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced cellular adhesion and proliferation. At higher doses, it may cause toxic or adverse effects. For instance, studies on similar compounds have shown that high doses can lead to significant changes in cellular function and metabolism . Therefore, it is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes that catalyze the formation of hydrogels, which are used in biomedical applications . These metabolic interactions are essential for the compound’s role in regulating cellular function and maintaining homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, the formation of hydrogels can influence the compound’s distribution within tissues, enhancing its therapeutic effects . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in biomedical applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell. For instance, its ability to form stable bonds with proteins and enzymes can affect their localization and function, leading to changes in cellular processes . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acrylamido-3-methylbutyric acid typically involves the reaction of acrylamide with 3-methylbutyric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high efficiency and cost-effectiveness, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Acrylamido-3-methylbutyric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acrylamide and butyric acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Acrylamido-3-methylbutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polyacrylamide and other polymers.
Biology: The compound serves as a buffer in various biological experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Acrylamide: Shares the acrylamide functional group but lacks the butyric acid moiety.
3-Methylbutyric Acid: Contains the butyric acid group but does not have the acrylamide functionality.
N-Acryloylmorpholine: Similar in structure but with a morpholine ring instead of the butyric acid group.
Uniqueness
3-Acrylamido-3-methylbutyric acid is unique due to the presence of both acrylamide and butyric acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-methyl-3-(prop-2-enoylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-6(10)9-8(2,3)5-7(11)12/h4H,1,5H2,2-3H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQMWEWYWXJOAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314795 | |
Record name | 3-(Acryloylamino)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38486-53-2 | |
Record name | 3-Methyl-3-[(1-oxo-2-propen-1-yl)amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38486-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 288648 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038486532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38486-53-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Acryloylamino)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis methods available for 3-Acrylamido-3-methylbutanoic acid and what are their advantages?
A1: Two primary synthesis methods for 3-Acrylamido-3-methylbutanoic acid are reported in the literature []:
Q2: What are the key characteristics of 3-Acrylamido-3-methylbutanoic acid and its polymer?
A2: 3-Acrylamido-3-methylbutanoic acid is a crystalline monomer []. It can undergo polymerization to form homopolymers []. Research has explored the synthesis and characterization of terpolymers incorporating 3-Acrylamido-3-methylbutanoic acid, menthyl acrylate, and N-decylacrylamide []. These terpolymers are of particular interest due to their ability to exhibit compositional-based associative transitions, a property relevant to material science and polymer chemistry.
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